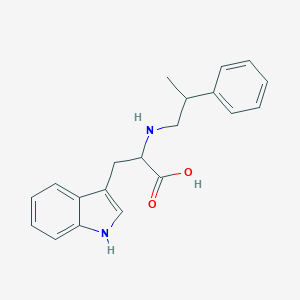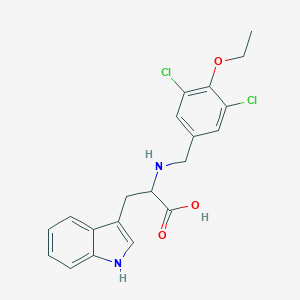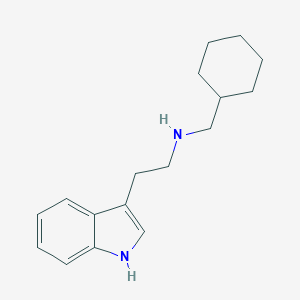![molecular formula C23H22FN5O2 B271668 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a chemical compound that belongs to the family of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as fluoxetine, which is an antidepressant medication that is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
作用機序
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, fluoxetine helps to alleviate symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate anxiety and stress. Fluoxetine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
実験室実験の利点と制限
One of the main advantages of using fluoxetine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a good safety profile, with relatively few side effects. However, one of the limitations of using fluoxetine in lab experiments is its potential for non-specific effects. Because it affects multiple neurotransmitter systems, it can be difficult to isolate the specific effects of fluoxetine in some experiments.
将来の方向性
There are several future directions for research on 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific serotonin receptors. Another area of research is the investigation of fluoxetine's potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, research could focus on identifying biomarkers that can predict individual response to fluoxetine, which could help to improve treatment outcomes.
合成法
The synthesis of 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves the reaction of 3-(4-(4-fluorophenyl)piperidin-1-yl)propan-1-ol with 3-methoxy-4-(1-phenyltetrazol-5-yloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final product.
科学的研究の応用
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been extensively studied for its antidepressant properties. It has also been investigated for its potential therapeutic effects in other psychiatric disorders such as anxiety disorders, eating disorders, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H22FN5O2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-17(16-25-14-13-18-7-5-6-10-20(18)24)11-12-21(22)31-23-26-27-28-29(23)19-8-3-2-4-9-19/h2-12,15,25H,13-14,16H2,1H3 |
InChIキー |
JFNOZFOJQVZPLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)



![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)
![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)

![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol](/img/structure/B271608.png)